![molecular formula C14H10N2O3S3 B4670227 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one](/img/structure/B4670227.png)
3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one
Overview
Description
3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one, also known as MTC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MTC belongs to the class of coumarin derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one is not fully understood. However, it is believed that 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one exerts its biological activities by modulating various signaling pathways and enzymes. For instance, 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been shown to exert various biochemical and physiological effects. For instance, 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues. In addition, 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been found to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Moreover, 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been shown to be relatively safe and well-tolerated in animal studies. However, there are some limitations associated with the use of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one in lab experiments. For instance, the solubility and stability of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one can be a challenge, which may affect its bioavailability and efficacy. In addition, further studies are needed to determine the optimal dosage and administration route of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one.
Future Directions
There are several future directions for the research on 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one. One of the potential applications of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been shown to possess neuroprotective effects, which make it a promising candidate for the development of novel therapeutics for these diseases. Another future direction is to investigate the potential of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one as an anticancer agent. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been found to exhibit antitumor activity in various cancer models, and further studies are needed to determine its efficacy in clinical trials. Finally, the development of novel formulations and delivery systems for 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one may enhance its bioavailability and efficacy, which can further expand its therapeutic potential.
Conclusion:
In conclusion, 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one involves the condensation of 3-(methylthio)-1,2,4-thiadiazole-5-thiol with 3-bromoacetyl-2H-chromen-2-one in the presence of a base. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been found to exhibit diverse biological activities, including anti-inflammatory, antioxidant, antitumor, antifungal, and antibacterial activities. The exact mechanism of action of 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one is not fully understood, but it is believed to modulate various signaling pathways and enzymes. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been shown to exert various biochemical and physiological effects, and further studies are needed to determine its optimal dosage and administration route. Finally, there are several future directions for the research on 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one, including its potential applications in the treatment of neurodegenerative diseases and cancer, as well as the development of novel formulations and delivery systems.
Scientific Research Applications
3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, antifungal, and antibacterial activities. 3-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)-2H-chromen-2-one has also been shown to possess neuroprotective, hepatoprotective, and cardioprotective effects.
properties
IUPAC Name |
3-[2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S3/c1-20-13-15-14(22-16-13)21-7-10(17)9-6-8-4-2-3-5-11(8)19-12(9)18/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPGYGREUWBNRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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